

# An In-depth Technical Guide to the Flt3 Inhibitor Quizartinib (AC220)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has made Flt3 a prime therapeutic target for the treatment of AML.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Quizartinib (AC220), a potent and selective second-generation Flt3 inhibitor. While the initial query specified "**Flt3-IN-11**," no specific, publicly available information exists for a compound with this designation. Therefore, this guide focuses on Quizartinib as a well-characterized and clinically relevant exemplar of a Flt3 inhibitor.

#### **Chemical Structure and Properties**

Quizartinib is a small molecule inhibitor that targets the ATP-binding pocket of the Flt3 kinase. [1] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                              | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | N-(5-(tert-butyl)isoxazol-3-yl)- N'-(4-(7-(2- morpholinoethoxy)imidazo[2,1- b][2][3]benzothiazol-2- yl)phenyl)urea | [4]       |
| Synonyms          | AC220                                                                                                              | [5]       |
| Molecular Formula | C29H32N6O4S                                                                                                        | [4]       |
| Molecular Weight  | 560.67 g/mol                                                                                                       | [4]       |
| CAS Number        | 950769-58-1                                                                                                        | [4]       |
| Appearance        | Solid powder                                                                                                       | -         |
| Solubility        | DMSO: ≥ 42 mg/mL (74.91 mM)                                                                                        | [4]       |

## **Pharmacological Properties**

Quizartinib is a type II tyrosine kinase inhibitor, meaning it binds to and stabilizes the inactive conformation of the Flt3 kinase, thereby preventing its activation.[6] This selective inhibition blocks the downstream signaling pathways that drive leukemic cell proliferation and survival.[7]

#### **Mechanism of Action**

Mutated Flt3, particularly Flt3-ITD, undergoes ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways.[7] Quizartinib binds to the ATP-binding site within the kinase domain of Flt3, preventing ATP from binding and thereby inhibiting the autophosphorylation and subsequent activation of these downstream pathways. [1] This ultimately leads to the induction of apoptosis in Flt3-ITD-dependent cancer cells.[7]

#### In Vitro Activity

Quizartinib has demonstrated potent and selective inhibitory activity against both wild-type and ITD-mutated Flt3 in various preclinical studies.



| Parameter               | Cell Line | Value   | Reference |
|-------------------------|-----------|---------|-----------|
| IC50 (Flt3-ITD)         | MV4-11    | 1.1 nM  | [8][9]    |
| IC50 (Wild-Type Flt3)   | RS4;11    | 4.2 nM  | [8][9]    |
| Kd (Flt3)               | -         | 1.6 nM  | [4][10]   |
| Cell Proliferation IC50 | MV4-11    | 0.56 nM | [8]       |

**Pharmacokinetics** 

| Parameter                             | Species | Dose            | Value     | Reference |
|---------------------------------------|---------|-----------------|-----------|-----------|
| Cmax                                  | Mouse   | 10 mg/kg (oral) | 3.8 μΜ    | [9]       |
| Tmax                                  | Mouse   | 10 mg/kg (oral) | 2 hours   | [9]       |
| Half-life<br>(Quizartinib)            | Human   | -               | 73 hours  | [6]       |
| Half-life (AC886 - active metabolite) | Human   | -               | 119 hours | [6]       |
| Protein Binding                       | Human   | -               | >99%      | [2]       |

# **Signaling Pathways**

The binding of Flt3 ligand (FL) to the Flt3 receptor induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. In Flt3-ITD AML, this process is constitutively active. Quizartinib effectively blocks this aberrant signaling.





Click to download full resolution via product page

Caption: Flt3 signaling pathway and the inhibitory action of Quizartinib.



## **Experimental Protocols**

This section details the methodologies for key experiments used to characterize the activity of Flt3 inhibitors like Quizartinib.

# **FLT3** Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay biochemically quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.





Click to download full resolution via product page

Caption: Workflow for a typical in vitro FLT3 kinase inhibition assay.



## **Cell Proliferation Assay (MTT Assay)**

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.





Click to download full resolution via product page

Caption: General protocol for an MTT-based cell proliferation assay.



#### **Apoptosis Assay (Annexin V Staining)**

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.



Click to download full resolution via product page



Caption: Workflow for assessing apoptosis using Annexin V staining.

## **Western Blotting for FLT3 Signaling**

This technique is used to detect the phosphorylation status of Flt3 and its downstream signaling proteins.





Click to download full resolution via product page

Caption: Standard Western blotting protocol to analyze Flt3 signaling.



#### In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of Flt3 inhibitors in a living organism.



Click to download full resolution via product page



Caption: Experimental workflow for an AML xenograft mouse model.

#### Conclusion

Quizartinib (AC220) is a potent and selective second-generation Flt3 inhibitor with significant preclinical and clinical activity against Flt3-ITD positive AML. Its mechanism of action, involving the specific inhibition of the constitutively active Flt3 kinase, leads to the suppression of key pro-survival signaling pathways and the induction of apoptosis in leukemic cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of Flt3 inhibitors as a targeted therapy for this challenging disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Phase I Study of Quizartinib Administered Daily to Patients With Relapsed or Refractory Acute Myeloid Leukemia Irrespective of FMS-Like Tyrosine Kinase 3—Internal Tandem Duplication Status - PMC [pmc.ncbi.nlm.nih.gov]



- 9. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of PLM-102, a novel dual inhibitor of FLT3 and RET as a new therapeutic option for acute myeloid leukemia. ASCO [asco.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Flt3 Inhibitor Quizartinib (AC220)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144102#flt3-in-11-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com